molecular formula C20H20BrNO3 B13375379 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B13375379
M. Wt: 402.3 g/mol
InChI Key: XDZIPNQWHHIGJX-UHFFFAOYSA-N
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Description

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromophenyl group, an oxoethyl group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromophenylacetic acid with isobutylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as Brønsted acids or transition metals to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the bromophenyl group can introduce various functional groups .

Scientific Research Applications

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its indole ring structure also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylpropyl)indol-2-one

InChI

InChI=1S/C20H20BrNO3/c1-13(2)12-22-17-9-4-3-8-16(17)20(25,19(22)24)11-18(23)14-6-5-7-15(21)10-14/h3-10,13,25H,11-12H2,1-2H3

InChI Key

XDZIPNQWHHIGJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O

Origin of Product

United States

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